molecular formula C12H10Cl2N2S2 B12749141 Pyridine, 2,2'-(dithiodimethylene)bis(6-chloro- CAS No. 119395-96-9

Pyridine, 2,2'-(dithiodimethylene)bis(6-chloro-

Katalognummer: B12749141
CAS-Nummer: 119395-96-9
Molekulargewicht: 317.3 g/mol
InChI-Schlüssel: ZIXFFJHJUSBVHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyridine, 2,2’-(dithiodimethylene)bis(6-chloro-): is a complex organic compound characterized by its unique structure, which includes two pyridine rings connected by a dithiodimethylene bridge and substituted with chlorine atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2,2’-(dithiodimethylene)bis(6-chloro-) typically involves the reaction of 2,6-dichloromethylpyridine with a disulfide compound under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the dithiodimethylene bridge .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: Pyridine, 2,2’-(dithiodimethylene)bis(6-chloro-) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, Pyridine, 2,2’-(dithiodimethylene)bis(6-chloro-) is used as a building block for the synthesis of more complex molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development and other biomedical applications .

Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential. Research is ongoing to determine their efficacy and safety in treating various diseases .

Industry: Industrially, Pyridine, 2,2’-(dithiodimethylene)bis(6-chloro-) is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new products with enhanced performance characteristics .

Wirkmechanismus

The mechanism by which Pyridine, 2,2’-(dithiodimethylene)bis(6-chloro-) exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Pyridine, 2,2’-(dithiodimethylene)bis(6-chloro-) is unique due to its dithiodimethylene bridge, which imparts distinct chemical and physical properties.

Eigenschaften

CAS-Nummer

119395-96-9

Molekularformel

C12H10Cl2N2S2

Molekulargewicht

317.3 g/mol

IUPAC-Name

2-chloro-6-[[(6-chloropyridin-2-yl)methyldisulfanyl]methyl]pyridine

InChI

InChI=1S/C12H10Cl2N2S2/c13-11-5-1-3-9(15-11)7-17-18-8-10-4-2-6-12(14)16-10/h1-6H,7-8H2

InChI-Schlüssel

ZIXFFJHJUSBVHR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC(=C1)Cl)CSSCC2=NC(=CC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.